

(-)-Profenamine synthesis and chiral separation methods

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Compound of Interest

Compound Name: (-)-Profenamine

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An in-depth technical guide on the synthesis and chiral separation of **(-)-Profenamine**, also known as (-)-Ethopropazine. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to Profenamine

Profenamine (Ethopropazine) is a phenothiazine derivative recognized for its anticholinergic, antihistamine, and antiadrenergic properties.^[1] It is primarily utilized as an antiparkinsonian agent to improve muscle control and reduce stiffness by alleviating the extrapyramidal symptoms associated with the disease.^{[1][2]} As Profenamine contains a chiral center, it exists as two enantiomers, (+)-Profenamine and **(-)-Profenamine**. The development of methods to synthesize and isolate the individual enantiomers is crucial, as stereoisomers of chiral drugs often exhibit different pharmacological, pharmacokinetic, and pharmacodynamic behaviors.^[3]

This guide details a chemoenzymatic strategy for the synthesis of racemic Profenamine and the subsequent chiral separation to yield the desired (-)-enantiomer. The core of this methodology is a lipase-mediated kinetic resolution of a key chiral alcohol intermediate.^[3]

Synthesis of Racemic Profenamine Intermediate

The synthesis begins with the preparation of a racemic alcohol, 1-(10H-phenothiazin-10-yl)propan-2-ol, which serves as the central chiral building block for Profenamine.^[3]

Synthesis Pathway

The primary route involves the regioselective opening of propylene oxide by phenothiazine.[\[3\]](#) An alternative, though less detailed in the primary literature for this specific pathway, is the alkylation of phenothiazine followed by an oxymercuration-demercuration reaction.[\[3\]](#)

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Experimental Protocol: Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol

This protocol is based on the method described by Borowiecki et al. (2014).[\[3\]](#)

- Reaction Setup: A solution of phenothiazine (1.0 equiv) in dry tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon) and cooled to -78 °C.
- Deprotonation: n-Butyllithium (n-BuLi, 1.5 equiv) is added dropwise to the solution, and the mixture is stirred for 1 hour at -78 °C.
- Alkylation: Propylene oxide (2.0 equiv) is added to the reaction mixture.
- Reaction Progression: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
- Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the racemic alcohol.

Quantitative Data: Synthesis

Reactant	Reagents/Conditions	Product	Yield (%)	Reference
Phenothiazine	1) n-BuLi, THF, -78°C, 1h; 2) Propylene oxide, 12h, rt	Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol	64 - 77	[3]

Chiral Separation via Enzymatic Kinetic Resolution

The separation of the enantiomers of the intermediate alcohol is achieved through a highly efficient lipase-catalyzed kinetic resolution. This process selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.[3]

Workflow for Kinetic Resolution

The racemic alcohol is subjected to transesterification using a lipase enzyme in the presence of an acyl donor. The enzyme, such as Novozym 435, preferentially catalyzes the acylation of the (R)-enantiomer, producing an (R)-ester and leaving the unreacted (S)-alcohol in high enantiomeric excess.[3][4]

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Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is optimized for the resolution of (\pm) -1-(10H-phenothiazin-10-yl)propan-2-ol.[3]

- Reaction Setup: In a flask, dissolve the racemic alcohol (\pm) -3 (1.0 equiv) in methyl tert-butyl ether (MTBE).
- Enzyme and Acyl Donor Addition: Add vinyl acetate (3.0 equiv) as the acyl donor and the lipase (e.g., Novozym 435, 20% w/w) as the biocatalyst.[3]
- Incubation: The suspension is stirred (e.g., 500 rpm) at 25 °C. The reaction progress is monitored by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

- Workup: Once the desired conversion (typically ~50%) is reached, the enzyme is filtered off and washed with MTBE. The filtrate is concentrated under reduced pressure.
- Separation: The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-enantiomer, is separated by column chromatography to yield both components in high enantiomeric purity.^[4]

Quantitative Data: Kinetic Resolution

The use of Novozym 435 lipase provides excellent enantioselectivity.^[4]

Enzyme	Product	Enantiomeric Excess (e.e.)	Selectivity (E)	Reference
Novozym 435	(S)-(+)-Alcohol	98%	>200	[4]
Novozym 435	(R)-(-)-Acetate	94-95%	>200	[4]

Synthesis of (-)-Profenamine

The enantiomerically pure alcohol obtained from the resolution step is converted to the final Profenamine product. The synthesis involves converting the alcohol to a bromide intermediate, followed by nucleophilic substitution with diethylamine.^{[3][5]} A key feature of this synthesis is its stereodivergent nature, where the choice of solvent in the final amination step dictates the stereochemical outcome (retention or inversion).^{[4][5]} To obtain **(-)-Profenamine**, which corresponds to the (S)-enantiomer, a process involving inversion of the (R)-alcohol is typically employed.

Synthesis Pathway

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Experimental Protocol: Synthesis of (S)-(-)-Profenamine

- Bromination: The enantiomerically pure (R)-alcohol (1.0 equiv) is dissolved in dichloromethane (CH_2Cl_2). The solution is cooled, and phosphorus tribromide (PBr_3 , 1.0

equiv) is added.^[3] The reaction is stirred at room temperature for 2 hours, resulting in the (S)-bromo derivative via an S_n2 inversion.

- **Amination (Inversion):** The obtained (S)-bromo intermediate is dissolved in toluene. Diethylamine (Et₂NH, 50 equiv) is added, and the mixture is heated in a sealed tube at 140 °C for 7 days.^[3] This step proceeds with another inversion of configuration, yielding the (R)-Profenamine. Note: To obtain (S)-(-)-Profenamine, one would start with the (S)-alcohol and perform the amination in methanol to achieve overall retention, or start with the (R)-alcohol and use a double-inversion route not detailed here. The reference study provides a modular approach to access both enantiomers. The pathway shown above leads to the (R)-enantiomer from the (R)-alcohol via two inversions. For (-)-Profenamine, the (S)-alcohol would be used.
- **Purification:** After the reaction, the solvent is evaporated, and the residue is purified by chromatography to yield the final product.

Quantitative Data: Final Synthesis

Starting Material	Product	Enantiomeric Excess (e.e.)	Reference
(R)-Alcohol	(R)-Profenamine	up to 98%	[3]
(S)-Alcohol	(S)-Profenamine	up to 97%	[3]

Analytical Chiral Separation Method

For analytical purposes, to confirm the enantiomeric purity of the final product, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is commonly used.

HPLC Protocol

The following conditions are provided by Daicel and are suitable for the analytical separation of Profenamine enantiomers.^[6]

Parameter	Value
Column	CHIRALPAK IC (4.6 x 250 mm, 5 μ m)
Chromatographic Mode	Normal Phase
Mobile Phase	n-hexane / 2-propanol / diethylamine = 100 / 0.1 / 0.1
Flow Rate	1.0 mL/min
Temperature	25 °C
Detection	UV-VIS at 254 nm
Resolution (Rs)	4.58

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